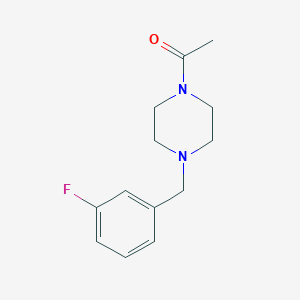
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is critical for the regulation of the tumor suppressor protein p53, which plays a key role in preventing the development of cancer. MI-2 has been shown to have potential as a therapeutic agent for the treatment of various types of cancer.
作用機序
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide works by binding to the hydrophobic pocket on the surface of MDM2, which is responsible for binding to p53. By occupying this pocket, this compound prevents MDM2 from binding to p53, leading to the stabilization and activation of p53. This, in turn, leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the activation of the p53 pathway, the induction of apoptosis in cancer cells, and the suppression of tumor growth. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide is its selectivity for the MDM2-p53 interaction, which minimizes off-target effects. This compound also has good pharmacokinetic properties, allowing it to be administered orally. However, one limitation of this compound is its relatively low potency compared to other MDM2 inhibitors. This may limit its efficacy in certain cancer types.
将来の方向性
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide. One area of focus is the development of more potent analogs of this compound with improved efficacy. Another area of focus is the identification of biomarkers that can predict response to this compound therapy. Additionally, the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, may improve its efficacy and reduce the likelihood of drug resistance.
合成法
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide involves several steps, including the condensation of 2-methoxybenzaldehyde with 4-bromobutanoyl chloride to form 4-(2-methoxyphenyl)butanoyl chloride. This intermediate is then reacted with phthalic anhydride to form the isoindolinone core. The final step involves the addition of a butanamide side chain to the isoindolinone core.
科学的研究の応用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide has been extensively studied in preclinical models of cancer, where it has been shown to selectively inhibit the MDM2-p53 interaction and activate the p53 pathway. This leads to the induction of apoptosis in cancer cells and the suppression of tumor growth. This compound has shown efficacy in a variety of cancer types, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-16-10-5-4-9-15(16)20-17(22)11-6-12-21-18(23)13-7-2-3-8-14(13)19(21)24/h2-5,7-10H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWCPESWMYBNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)

![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)